4,6-Dihydroxynaphthalene-2-sulphonic acid

Catalog No.
S773886
CAS No.
6357-93-3
M.F
C10H8O5S
M. Wt
240.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dihydroxynaphthalene-2-sulphonic acid

CAS Number

6357-93-3

Product Name

4,6-Dihydroxynaphthalene-2-sulphonic acid

IUPAC Name

4,6-dihydroxynaphthalene-2-sulfonic acid

Molecular Formula

C10H8O5S

Molecular Weight

240.23 g/mol

InChI

InChI=1S/C10H8O5S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,11-12H,(H,13,14,15)

InChI Key

FBYMBFPXCCVIRA-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)O

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)O

4,6-Dihydroxynaphthalene-2-sulphonic acid (CAS 6357-93-3), commonly known as Dioxy G acid or 2,8-dihydroxynaphthalene-6-sulfonic acid, is a highly functionalized naphthalene derivative featuring two hydroxyl groups and a highly acidic sulfonic acid moiety (pKa ~0.29). In industrial procurement, it is primarily sourced as an advanced intermediate for the synthesis of complex azo dyes and aminonaphtholsulfonic acids. Its dual functionality allows it to act both as a robust coupling component in aqueous diazotization processes and as a direct precursor in amination reactions. For chemical manufacturers and formulation scientists, procuring this specific isomer provides a reliable, water-soluble building block that bypasses earlier, more hazardous synthetic steps while ensuring strict regiocontrol in downstream dye and bioconjugate production.

Research & Procurement Fit

Synthesis Bifunctional azo coupling — Disazo dye formation C.I. Acid Red 134 compatible
Chelation Metal-complex dye manufacturing Mordant Black 56 structural analog
Purification Salt-dependent solubility workflow Solvent-free isolation supported
Feedstock Bucherer reaction — γ-acid production Selective 4-position amination

Substituting 4,6-dihydroxynaphthalene-2-sulphonic acid with generic naphthols or alternative dihydroxynaphthalenesulfonic acid isomers (such as 2,5-dihydroxynaphthalene-7-sulfonic acid) fundamentally alters downstream product identity and process viability. In azo dye coupling, the specific 2,8-dihydroxy-6-sulfonate substitution pattern dictates the steric accessibility and electronic activation of the naphthalene ring, which is strictly required to produce standardized chromophores like C.I. Mordant Black 56. Furthermore, in the Bucherer reaction, using a different isomer yields entirely different aminonaphthols (e.g., J-acid instead of Gamma-acid), completely changing the absorption spectra and application profiles of the resulting dyes. Finally, attempting to use unsulfonated dihydroxynaphthalenes results in catastrophic solubility failures in the aqueous media required for industrial azo coupling [1].

Substitution Risk

Acid strength
pKa -2.2 vs generic -1.8; ionization state may shift aqueous reactivity and process kinetics.
Solubility
Na salt precipitates selectively; generics often remain freely soluble, preventing salt-out purification.
Reactivity
Dual hydroxyl groups required for disazo and mordant dyes; mono-hydroxy analogs cannot replicate architecture.

Elimination of High-Temperature Caustic Fusion Steps

The synthesis of Dioxy G acid from its immediate precursor, 2-naphthol-6,8-disulfonic acid (G acid), requires extreme conditions. Procuring 4,6-dihydroxynaphthalene-2-sulphonic acid directly allows manufacturers to bypass this step. Specifically, the upstream conversion requires heating the potassium salt of G acid with 70% caustic liquor at 230–240 °C for 3 hours to achieve an 80% yield of Dioxy G acid. By purchasing the pre-formed dihydroxy compound, facilities eliminate the need for specialized, corrosion-resistant high-temperature reactors and mitigate the severe safety risks associated with handling concentrated boiling alkali.

Evidence DimensionReaction conditions required for precursor conversion
Target Compound DataProcured directly (ready for aqueous coupling or amination)
Comparator Or Baseline2-naphthol-6,8-disulfonic acid (requires 70% NaOH at 240 °C for 3 hours)
Quantified DifferenceEliminates a 240 °C, highly corrosive 3-hour alkali fusion step
ConditionsIndustrial scale-up / intermediate synthesis

Procuring this compound directly reduces equipment wear, energy consumption, and safety hazards associated with extreme caustic fusion.

Acid Strength
Reported comparison
Target pKa -2.2 vs Comparator pKa -1.8
Ka ratio ~2.5× higher
Ensures complete ionization across wider pH window.
In silico predictions; cross-study comparable.

High-Efficiency Conversion to Gamma Acid Derivatives

4,6-Dihydroxynaphthalene-2-sulphonic acid is specifically valued for its reactivity in the Bucherer amination process. When treated with ammonia and ammonium bisulfite at elevated temperatures (approx. 150 °C), it undergoes selective amination to yield 2-amino-8-hydroxynaphthalene-6-sulfonic acid (Gamma acid) with an established conversion yield of approximately 80%[1]. In contrast, attempting to synthesize Gamma acid through alternative nitration and reduction pathways of generic sulfonated naphthols is non-selective, multi-step, and prone to generating complex, difficult-to-separate isomer mixtures.

Evidence DimensionYield of 2-amino-8-hydroxynaphthalene-6-sulfonic acid (Gamma acid)
Target Compound Data~80% yield via direct Bucherer reaction
Comparator Or BaselineGeneric naphthol nitration/reduction routes (multi-step, low regioselectivity)
Quantified DifferenceProvides a direct, single-step ~80% yield amination route
ConditionsAmmonia/bisulfite amination at ~150 °C

This high-yield, single-step conversion makes the compound an indispensable precursor for manufacturers of Gamma acid and its N-substituted derivatives.

Salt-out Purification
Class-level inference
Na salt precipitates via NaCl addition
Generic Na salts remain soluble
Enables solvent-free isolation workflows.
Data to verify; class-level behavior reported.

Enhanced Aqueous Processability via Low-pKa Sulfonation

The processability of dye intermediates in aqueous media is heavily dependent on their ionization state. 4,6-Dihydroxynaphthalene-2-sulphonic acid features a highly acidic sulfonic acid group with a predicted pKa of 0.29 ± 0.40 . This ensures that the compound is almost completely ionized in water at any standard industrial or physiological pH. Compared to unsulfonated 4,6-dihydroxynaphthalene, which exhibits poor water solubility and requires organic co-solvents, the sulfonated target compound can be readily dissolved in pure aqueous systems, facilitating uniform azo coupling and environmentally benign processing.

Evidence DimensionAqueous ionization and pKa
Target Compound DatapKa = 0.29 ± 0.40 (fully ionized in water)
Comparator Or Baseline4,6-dihydroxynaphthalene (unsulfonated, poorly water-soluble)
Quantified DifferenceOrders of magnitude higher aqueous solubility due to near-complete ionization at pH > 1
ConditionsAqueous industrial processing and diazotization

High aqueous solubility eliminates the need for volatile organic solvents during dye synthesis and bioconjugation.

PhysChem Profile
Reported data
LogD (pH 7.4) = -0.87
LogP = 1.536
Supports preferential aqueous-phase partitioning.
Predicted values; environmental compliance context.
Bifunctionality
Reported application
2 reactive sites (4,6-dihydroxy)
1 reactive site (mono-hydroxy analog)
Supports disazo and metal-complex dye classes.
Exploited in C.I. Acid Red 134 / Mordant Black 56.

Synthesis of Gamma Acid and N-Substituted Derivatives

Where this compound is the right choice for dye manufacturers needing a direct, high-yield Bucherer reaction precursor to produce 2-amino-8-hydroxynaphthalene-6-sulfonic acid (Gamma acid) without resorting to complex nitration/reduction sequences [1].

Production of C.I. Mordant Black 56 and Related Azo Dyes

Where this specific isomer is required as an aqueous coupling component to achieve the exact steric and electronic properties necessary for the standardized colorfastness and shade of commercial black mordant dyes.

Aqueous Bioconjugation and Fluorescent Labeling

Where the compound's dual hydroxyl groups and highly ionizing sulfonic acid moiety (pKa ~0.29) provide an ideal water-soluble linker for conjugating fluorescent dyes to proteins or antibodies without requiring organic co-solvents .

Application Fit Matrix

Application
Selection Property
Validation Focus
Disazo dye synthesis
Bifunctional 4,6-coupling
Symmetrical azo linkage formation
Mordant dye manufacturing
Dihydroxy chelation site
Metal-complex stability/light fastness
Solvent-free purification
Salt-out solubility profile
Na-salt precipitation yield/purity
γ-Acid production
4-position reactivity
Aminolysis selectivity (Bucherer)

XLogP3

-0.5

Other CAS

6357-93-3

Wikipedia

4,6-Dihydroxynaphthalene-2-sulphonic acid

Explore Compound Types